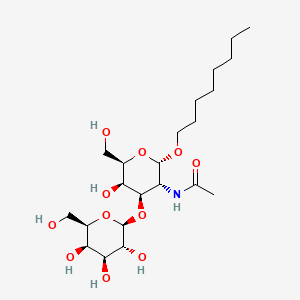

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Übersicht

Beschreibung

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a complex carbohydrate derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its octyl chain linked to a disaccharide unit composed of galactose and N-acetylgalactosamine. It is often studied for its role in biochemical processes and its potential use in medical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the sugar moieties to prevent unwanted reactions. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups on the galactose and N-acetylgalactosamine are protected using acetyl or benzyl groups.

Glycosylation: The protected sugars undergo glycosylation, where the glycosidic bond is formed between the two sugar units. This step often uses a glycosyl donor and acceptor in the presence of a catalyst such as silver triflate.

Deprotection: The protective groups are removed under acidic or basic conditions to yield the final disaccharide.

Attachment of Octyl Chain: The octyl chain is introduced through an etherification reaction, typically using octanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and crystallization are employed to purify the final product. The use of automated synthesis equipment can enhance efficiency and consistency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar units. Common oxidizing agents include periodate and bromine water.

Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups. Sodium borohydride is a typical reducing agent used.

Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups such as halides or alkyl groups. Reagents like thionyl chloride or alkyl halides are used.

Common Reagents and Conditions

Oxidation: Periodate, bromine water, and other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride, alkyl halides, and other nucleophiles under controlled temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols. Substitution reactions result in various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside exhibit antimicrobial properties. For instance, studies have shown that similar glycosides can inhibit the adhesion of pathogens like Candida albicans to epithelial cells, potentially serving as a therapeutic agent against infections .

Glycobiology

This compound plays a significant role in glycobiology, particularly in studying carbohydrate-protein interactions. Its structure allows it to mimic natural glycan structures, which can be utilized in research involving cell signaling and immune responses . The ability to inhibit pathogen binding through competitive inhibition highlights its potential as a tool for studying host-pathogen interactions.

Drug Delivery Systems

Due to its amphiphilic nature (having both hydrophilic and hydrophobic properties), this compound can be employed in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs by forming micelles or liposomes .

Biomaterials

The compound's biocompatibility makes it suitable for use in biomaterials. It can be incorporated into hydrogels or scaffolds for tissue engineering applications. Its ability to promote cell adhesion and proliferation is particularly valuable in regenerative medicine .

Surface Modification

In material science, this compound can be used to modify surfaces of implants or devices to enhance biocompatibility and reduce the risk of infection . The presence of galactose residues may facilitate interactions with specific cell types, enhancing integration with biological tissues.

Case Studies

Wirkmechanismus

The mechanism by which Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets such as lectins and glycosidases. The compound binds to these proteins through its carbohydrate moiety, influencing cellular processes such as signal transduction and cell adhesion. The octyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid bilayers and membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

- Ethyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

- Propyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Uniqueness

Compared to similar compounds, Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside stands out due to its longer alkyl chain, which enhances its hydrophobic properties and makes it more effective in applications requiring amphiphilic characteristics. This unique structure allows it to interact more effectively with lipid membranes and hydrophobic environments, making it particularly useful in industrial and medical applications.

Biologische Aktivität

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside (CAS Number: 607353-49-1) is a glycoside compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H41NO11

- Molecular Weight : 473.57 g/mol

- IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenyloxan-4-yl]acetamide

The compound features a complex structure with multiple hydroxyl groups and acetamido functionalities, contributing to its solubility and reactivity in biological systems.

- Enzyme Substrate : this compound acts as a substrate for various glycosyltransferases, which are crucial in carbohydrate metabolism and cell signaling processes. Specifically, it is utilized by UDP-GlcNAc:Gal1-beta-3GalNAc transferase .

- Immunomodulatory Effects : Preliminary studies suggest that this compound may influence immune responses by modulating the activity of glycan-binding proteins, which play significant roles in cell-cell interactions and immune recognition .

- Antimicrobial Activity : There is emerging evidence indicating that compounds related to beta-galactopyranosides exhibit antimicrobial properties, potentially through interference with bacterial cell wall synthesis or by acting as signaling molecules that modulate bacterial virulence factors .

Case Studies

- Glycosylation Studies : Research has demonstrated that this compound can be effectively used in studies focusing on glycosylation patterns in various cell types. For instance, in a study involving human epithelial cells, the compound enhanced the expression of specific glycoproteins associated with cell adhesion and migration .

- Cancer Research : In vitro studies have indicated that this compound may play a role in inhibiting tumor cell growth. A notable case involved breast cancer cell lines where treatment with the compound resulted in reduced proliferation rates and induced apoptosis through caspase activation pathways .

Comparative Analysis of Biological Activity

| Biological Activity | Octyl 2-Acetamido-2-Deoxy-Galactopyranoside | Related Compounds |

|---|---|---|

| Enzyme Substrate | Yes | Yes |

| Immunomodulation | Potentially | Yes |

| Antimicrobial | Emerging Evidence | Established |

| Anticancer | In vitro Evidence | Limited |

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVIBJFXURBICK-FFIPVLBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858219 | |

| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607353-49-1 | |

| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.